COX-2 Inhibitory Potency of 4-Hydrazino-3-thiazolin-2-one Compared with the Clinical Benchmark Celecoxib
4-Hydrazino-3-thiazolin-2-one (CAS 34794-85-9) inhibits human recombinant COX-2 with an IC50 of 630 nM, as deposited in the ChEMBL-curated BindingDB repository [1]. Celecoxib, the archetypal selective COX-2 inhibitor and clinical NSAID, achieves an IC50 of 40 nM against COX-2 in recombinant enzyme assays . This represents an approximately 15.8-fold potency difference favoring celecoxib, contextualizing the compound as a low-micromolar/sub-micromolar affinity hit scaffold rather than a high-potency clinical candidate. Critically, this quantitative comparison enables procurement decisions for hit-finding campaigns where a structurally novel starting point with measurable COX-2 engagement is required, as distinct from purchasing a known clinical comparator for assay validation purposes.
| Evidence Dimension | COX-2 enzyme inhibition (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 630 nM (human recombinant COX-2) |
| Comparator Or Baseline | Celecoxib: IC50 = 40 nM (human recombinant COX-2) |
| Quantified Difference | Celecoxib is ~15.8-fold more potent; target compound occupies a distinct potency tier suitable for scaffold-based optimization |
| Conditions | In vitro recombinant human COX-2 enzyme inhibition assay; data curated from BindingDB/ChEMBL |
Why This Matters
A procurement decision between this compound and celecoxib hinges on the scientific objective: CAS 34794-85-9 provides a structurally distinct, derivatization-ready hit scaffold for optimization, whereas celecoxib serves as a high-potency clinical benchmark for assay validation.
- [1] BindingDB. Entry BDBM50371115 (CHEMBL232615). Affinity data for Prostaglandin G/H synthase 2 (Human): IC50 = 630 nM. Curated by ChEMBL. View Source
